molecular formula C19H18N2O2 B2890107 N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946226-50-2

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2890107
CAS No.: 946226-50-2
M. Wt: 306.365
InChI Key: UEDYFFRABQCURO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group, an isoxazole ring, and an acetamide moiety

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Acetamide Formation: The acetamide moiety is introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

    Substitution Reaction: The final step involves the substitution of the acetamide group onto the 2,5-dimethylphenyl ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(5-methylisoxazol-3-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(5-ethylisoxazol-3-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(5-propylisoxazol-3-yl)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the phenyl group on the isoxazole ring, which can significantly influence its chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-14(2)17(10-13)20-19(22)12-16-11-18(23-21-16)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYFFRABQCURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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